molecular formula C11H16BrF3N2O B2919360 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856045-54-9

4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2919360
CAS RN: 1856045-54-9
M. Wt: 329.161
InChI Key: WMUYXOBWIFGWDT-UHFFFAOYSA-N
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Description

4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative, which is a class of organic compounds that contain a five-membered ring with two adjacent nitrogen atoms.

Mechanism Of Action

The mechanism of action of 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not well understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins in the body, which are involved in various biological processes. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has biochemical and physiological effects on the body. For example, this compound has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. Additionally, this compound has been found to have antitumor activity, which makes it a potential candidate for the development of new anticancer drugs.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, which makes it suitable for use in various research studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicological properties of this compound and its safety for use in humans.

Future Directions

There are several future directions for the research on 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One of the directions is to investigate its potential as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, antitumor, and antiviral activities. Another direction is to study its mechanism of action and identify the enzymes or proteins that it inhibits. Additionally, further studies are needed to determine the toxicological properties of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction of 3,3,3-trifluoropropyl-1-bromoacetate with 4-bromo-1H-pyrazole-5-carbaldehyde in the presence of butyl lithium and zinc chloride. The reaction proceeds through a Grignard reaction followed by an aldol condensation, which results in the formation of the desired product.

Scientific Research Applications

4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities. Therefore, 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be used as a lead compound to develop new drugs with these activities.

properties

IUPAC Name

4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrF3N2O/c1-2-3-6-18-8-10-9(12)7-16-17(10)5-4-11(13,14)15/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUYXOBWIFGWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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